molecular formula C22H21N3O3 B13959167 N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine CAS No. 816454-27-0

N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine

Cat. No.: B13959167
CAS No.: 816454-27-0
M. Wt: 375.4 g/mol
InChI Key: IZSSXVOTZNFJIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups at the 2 and 5 positions, a phenoxy group, and an indazole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group with methoxy substitutions can be introduced via nucleophilic substitution reactions using 2,5-dimethoxybenzyl chloride and an appropriate nucleophile.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, typically using phenol and a suitable leaving group.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is unique due to its specific combination of functional groups and the indazole core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

816454-27-0

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine

InChI

InChI=1S/C22H21N3O3/c1-26-17-11-12-19(27-2)15(13-17)14-23-22-21-18(24-25-22)9-6-10-20(21)28-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H2,23,24,25)

InChI Key

IZSSXVOTZNFJIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=NNC3=C2C(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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